Cas no 2171467-07-3 (2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid)

2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid structure
2171467-07-3 structure
Product name:2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid
CAS No:2171467-07-3
MF:C27H30N2O5
MW:462.537507534027
CID:6313506
PubChem ID:165804655

2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid
    • 2171467-07-3
    • 2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
    • EN300-1545815
    • Inchi: 1S/C27H30N2O5/c30-25(29-24(26(31)32)17-12-13-17)22(16-6-5-7-16)14-28-27(33)34-15-23-20-10-3-1-8-18(20)19-9-2-4-11-21(19)23/h1-4,8-11,16-17,22-24H,5-7,12-15H2,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: KOFJEAGGABBOJC-UHFFFAOYSA-N
    • SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CCC1)NC(C(=O)O)C1CC1

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1545815-1.0g
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
1g
$3368.0 2023-06-05
Enamine
EN300-1545815-2.5g
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1545815-0.25g
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1545815-10.0g
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
10g
$14487.0 2023-06-05
Enamine
EN300-1545815-100mg
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
100mg
$2963.0 2023-09-25
Enamine
EN300-1545815-10000mg
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
10000mg
$14487.0 2023-09-25
Enamine
EN300-1545815-2500mg
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
2500mg
$6602.0 2023-09-25
Enamine
EN300-1545815-5000mg
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
5000mg
$9769.0 2023-09-25
Enamine
EN300-1545815-0.05g
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1545815-50mg
2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-cyclopropylacetic acid
2171467-07-3
50mg
$2829.0 2023-09-25

Additional information on 2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid

Introduction to 2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid (CAS No. 2171467-07-3)

2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid, identified by its Chemical Abstracts Service (CAS) number 2171467-07-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, combines multiple functional groups that make it a promising candidate for further research and development in drug discovery. The presence of a cyclobutyl moiety, an N-(9H-fluoren-9-yl)methoxycarbonyl group, and an amino-propanamido backbone suggests a high degree of molecular complexity, which may contribute to its unique pharmacological properties.

The structural design of this compound incorporates elements that are frequently explored in the development of bioactive molecules. The cyclobutyl substituent, for instance, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature is particularly valuable in the context of designing molecules that must withstand the rigorous conditions of biological systems. Additionally, the N-(9H-fluoren-9-yl)methoxycarbonyl group introduces a fluorinated aromatic ring system, which is often employed to improve solubility and pharmacokinetic profiles. Such modifications are critical in optimizing drug-like properties, ensuring that the compound can effectively reach its target site within the body.

The propanamido and cyclopropylacetic acid components further contribute to the compound's multifaceted nature. The amide linkage is a common motif in biologically active peptides and proteins, suggesting potential interactions with biological targets such as enzymes or receptors. Meanwhile, the cyclopropylacetic acid moiety adds another layer of structural complexity, which may influence both the compound's solubility and its ability to interact with biological systems. These structural features collectively make 2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid (CAS No. 2171467-07-3) a molecule of considerable interest for further exploration.

In recent years, there has been growing interest in the development of novel compounds with enhanced pharmacological properties. The structural motifs present in this compound align well with current trends in drug discovery, particularly those aimed at improving target engagement and reducing off-target effects. For instance, the incorporation of fluorinated aromatic rings has been shown to enhance binding affinity and metabolic stability in several drug candidates. Similarly, the use of cycloalkyl substituents has been associated with improved bioavailability and reduced susceptibility to degradation by metabolic enzymes.

One area where this compound shows particular promise is in the field of enzyme inhibition. Enzymes are critical targets for many therapeutic interventions, and modulating their activity can have significant therapeutic benefits. The presence of an amide group in this molecule suggests potential interactions with enzyme active sites, making it a candidate for developing enzyme inhibitors. Furthermore, the fluorinated aromatic ring system may enhance binding interactions by increasing hydrophobicity and reducing flexibility at the binding interface.

Another compelling aspect of this compound is its potential application in addressing unmet medical needs. With an increasing emphasis on precision medicine and personalized therapies, there is a growing demand for compounds that can be tailored to specific patient populations or disease states. The structural complexity of 2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-cyclopropylacetic acid (CAS No. 2171467-07-3) provides a foundation for developing such targeted therapies by allowing modifications that can fine-tune its pharmacological properties.

Recent advancements in computational chemistry have also made it possible to predict the pharmacological properties of complex molecules with greater accuracy. These tools can be used to model how this compound interacts with biological targets at the molecular level, providing valuable insights into its potential therapeutic effects. By leveraging these computational methods, researchers can accelerate the drug discovery process and identify promising candidates more efficiently.

The synthesis of this compound represents another area where innovation is driving progress in pharmaceutical chemistry. The multi-step synthesis required to construct its intricate structure highlights the challenges faced by synthetic chemists but also underscores their ability to create highly complex molecules under controlled conditions. As synthetic methodologies continue to evolve, it is likely that more compounds like this one will be developed, offering new opportunities for therapeutic intervention.

In conclusion,2-2-cyclobutyl-3-({(9H-fluoren-9-ylmethoxycarbonyl}amino)propanamido}-2-cyclopropylacetic acid (CAS No. 2171467_07_3) is a structurally sophisticated compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups makes it an attractive candidate for further exploration as a therapeutic agent or as a tool compound for studying biological processes at the molecular level.

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